Cas no 1566364-67-7 (2-(3-chloropyridin-4-yl)butanoic acid)

2-(3-chloropyridin-4-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-chloropyridin-4-yl)butanoic acid
- EN300-1967448
- 1566364-67-7
-
- Inchi: 1S/C9H10ClNO2/c1-2-6(9(12)13)7-3-4-11-5-8(7)10/h3-6H,2H2,1H3,(H,12,13)
- InChI Key: FLNQSHNFAINVCI-UHFFFAOYSA-N
- SMILES: ClC1C=NC=CC=1C(C(=O)O)CC
Computed Properties
- Exact Mass: 199.0400063g/mol
- Monoisotopic Mass: 199.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 50.2Ų
2-(3-chloropyridin-4-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1967448-0.05g |
2-(3-chloropyridin-4-yl)butanoic acid |
1566364-67-7 | 0.05g |
$647.0 | 2023-09-16 | ||
Enamine | EN300-1967448-0.1g |
2-(3-chloropyridin-4-yl)butanoic acid |
1566364-67-7 | 0.1g |
$678.0 | 2023-09-16 | ||
Enamine | EN300-1967448-2.5g |
2-(3-chloropyridin-4-yl)butanoic acid |
1566364-67-7 | 2.5g |
$1509.0 | 2023-09-16 | ||
Enamine | EN300-1967448-0.5g |
2-(3-chloropyridin-4-yl)butanoic acid |
1566364-67-7 | 0.5g |
$739.0 | 2023-09-16 | ||
Enamine | EN300-1967448-10.0g |
2-(3-chloropyridin-4-yl)butanoic acid |
1566364-67-7 | 10g |
$5467.0 | 2023-06-04 | ||
Enamine | EN300-1967448-0.25g |
2-(3-chloropyridin-4-yl)butanoic acid |
1566364-67-7 | 0.25g |
$708.0 | 2023-09-16 | ||
Enamine | EN300-1967448-5.0g |
2-(3-chloropyridin-4-yl)butanoic acid |
1566364-67-7 | 5g |
$3687.0 | 2023-06-04 | ||
Enamine | EN300-1967448-5g |
2-(3-chloropyridin-4-yl)butanoic acid |
1566364-67-7 | 5g |
$2235.0 | 2023-09-16 | ||
Enamine | EN300-1967448-10g |
2-(3-chloropyridin-4-yl)butanoic acid |
1566364-67-7 | 10g |
$3315.0 | 2023-09-16 | ||
Enamine | EN300-1967448-1.0g |
2-(3-chloropyridin-4-yl)butanoic acid |
1566364-67-7 | 1g |
$1272.0 | 2023-06-04 |
2-(3-chloropyridin-4-yl)butanoic acid Related Literature
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
Additional information on 2-(3-chloropyridin-4-yl)butanoic acid
Introduction to 2-(3-chloropyridin-4-yl)butanoic acid (CAS No. 1566364-67-7)
2-(3-chloropyridin-4-yl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1566364-67-7, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the class of pyridine derivatives, featuring a butanoic acid moiety linked to a chlorinated pyridine ring. Its unique structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in drug discovery and development.
The 3-chloropyridin-4-yl substituent in the molecular structure plays a crucial role in modulating the pharmacological properties of the compound. Chlorine atoms are known to enhance electrophilicity and metabolic stability, which are critical factors in designing drugs with improved efficacy and reduced toxicity. The presence of this group also facilitates further functionalization, allowing chemists to tailor the molecule for specific biological targets.
In recent years, there has been growing interest in pyridine-based scaffolds due to their wide range of biological activities. Pyridines are integral components in many therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The butanoic acid moiety contributes to the compound's solubility and binding affinity, making it an attractive candidate for medicinal chemistry applications.
Current research indicates that derivatives of 2-(3-chloropyridin-4-yl)butanoic acid exhibit promising pharmacological profiles. Studies have demonstrated their potential in inhibiting key enzymes involved in inflammatory pathways, such as COX-2 and LOX. These enzymes are pivotal targets in managing chronic inflammatory diseases like arthritis and cancer. Additionally, preliminary investigations suggest that this compound may interact with receptors and ion channels, offering insights into its potential role in neuropharmacology.
The synthesis of 2-(3-chloropyridin-4-yl)butanoic acid involves multi-step organic reactions, including chlorination, condensation, and hydrolysis. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the pyridine ring system efficiently.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 2-(3-chloropyridin-4-yl)butanoic acid with biological targets. These studies help predict binding affinities and identify potential lead compounds for further optimization. The integration of machine learning algorithms has enhanced the accuracy of these predictions, accelerating the drug discovery process.
The pharmacokinetic properties of this compound are also under investigation. In vitro assays have been conducted to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics. Preliminary results indicate favorable solubility and stability profiles, suggesting its suitability for oral administration. Further studies are needed to evaluate its bioavailability and potential side effects.
Industrial-scale production of 2-(3-chloropyridin-4-yl)butanoic acid is being explored to meet growing demand from pharmaceutical companies. Process optimization efforts focus on minimizing waste generation and improving cost-efficiency without compromising quality. Green chemistry principles are being incorporated into synthetic routes to ensure environmental sustainability.
The regulatory landscape for novel compounds like 2-(3-chloropyridin-4-yl)butanoic acid is evolving rapidly. Regulatory agencies require comprehensive data on safety and efficacy before approving new drugs for clinical use. Collaborative efforts between academia and industry are essential to navigate these requirements efficiently.
In conclusion,2-(3-chloropyridin-4-yl)butanoic acid (CAS No. 1566364-67-7) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features and demonstrated biological activity make it a valuable asset in drug discovery programs targeting inflammation-related diseases and beyond. Continued research efforts will likely uncover additional therapeutic potentials for this compound.
1566364-67-7 (2-(3-chloropyridin-4-yl)butanoic acid) Related Products
- 2171303-60-7((2R)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamidobutanoic acid)
- 2172598-89-7(3-{(tert-butoxy)carbonylamino}-2,3-dihydro-1-benzofuran-7-carboxylic acid)
- 2308476-99-3(1-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-3,3-dimethylpiperidine-2-carboxylic acid)
- 137405-37-9([O-β-D-Fructofuranosyl-(2→1)]11-O-β-D-fructofuranosyl α-D-glucopyranoside)
- 2229288-22-4(2-(4-Fluoro-2-methylphenyl)butanedioic acid)
- 2171849-52-6(benzyl 3-(chlorosulfonyl)methyl-3-(4-fluorophenyl)methylpyrrolidine-1-carboxylate)
- 78210-78-3(6-Methyl-2,3'-bipyridine)
- 1805382-68-6(2-(Aminomethyl)-6-bromo-3-(difluoromethyl)pyridine-5-acetonitrile)
- 1314726-74-3(1-(2-Fluoro-4-methylphenyl)cyclopropan-1-amine)
- 1052546-11-8(2-(piperidin-2-yl)-1H-1,3-benzodiazole hydrochloride)



